molecular formula C12H20Cl3N3O2 B11947737 (1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide

(1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide

Cat. No.: B11947737
M. Wt: 344.7 g/mol
InChI Key: RAXKPWAKMDDUBY-UHFFFAOYSA-N
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Description

The compound (1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide is a complex organic molecule with potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the Bis(diethylamino)methylene Group: This step involves the reaction of diethylamine with a suitable precursor to form the bis(diethylamino)methylene group.

    Introduction of the Trichloro-2-propenyl Group: This step involves the chlorination of a propenyl precursor to introduce the trichloro group.

    Formation of the Azane Oxide Group: This step involves the oxidation of an azane precursor to form the azane oxide group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide: can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

(1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme mechanisms.

    Medicine: Research may explore its potential as a therapeutic agent or in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Bis(dimethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide
  • (1-(Bis(diethylamino)methylene)-2,3,3-dichloro-2-propenyl)(hydroxy)azane oxide

Uniqueness

The uniqueness of (1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C12H20Cl3N3O2

Molecular Weight

344.7 g/mol

IUPAC Name

3,4,4-trichloro-1-N,1-N,1-N',1-N'-tetraethyl-2-nitrobuta-1,3-diene-1,1-diamine

InChI

InChI=1S/C12H20Cl3N3O2/c1-5-16(6-2)12(17(7-3)8-4)10(18(19)20)9(13)11(14)15/h5-8H2,1-4H3

InChI Key

RAXKPWAKMDDUBY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N(CC)CC

Origin of Product

United States

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